molecular formula C20H15ClN4 B3038588 (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine CAS No. 867162-37-6

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Cat. No. B3038588
M. Wt: 346.8 g/mol
InChI Key: VVBJXQJIAVQARJ-UHFFFAOYSA-N
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Patent
US08513415B2

Procedure details

Benzhydryl-[1-(2-phenyl-quinolin-7-yl)-meth-(E)-ylidene]-amine (12.50 g, 31.4 mmol) was added to a 500 mL rbf fitted with a thermocouple. The flask was degassed and filled with nitrogen. THF (150 mL) was added and the solid dissolved. The mixture was cooled to −5° C. and 1.0 M of HMDS sodium salt in THF (39.2 mL) was added within 5 min. The temperature increased slightly to −3° C. The blue solution was stirred for 20 min at 0° C. and then 2,3-dichloropyrazine (5.61 g, 37.6 mmol) in THF (10 ml) was added within 3 min. The mixture was stirred for 30 min and then quenched with saturated NH4Cl/water (200 mL). EtOAc (200 mL) was added and the aqueous phase was removed. Toluene can also be used. The organic layer was washed with water (200 mL×2) and brine (200 mL). Concentrated HCl (10 mL) and water (200 mL) were added. The phases were separated and the organic layer was extracted with 0.1 M HCl (30 mL). The aqueous was washed with EtOAc (2×) and then saturated K2CO3 was used to adjust to pH 10. The aqueous solution was extracted with EtOAc (2×) and the combined organics were dried over Na2SO4, filtered, and concentrated in vacuo to a brown oil which solidified upon standing to yield the title compound as a brown solid (9.94 g, 81% yield). 1H NMR (400 MHz, CDCl3) δ ppm 2.30 (br s, 2H), 5.79 (s, 1H), 7.43-7.56 (m, 3H), 7.62 (dd, J=8.46, 1.89 Hz, 1H), 7.81 (d, J=8.34 Hz, 1H), 7.86 (d, J=8.59 Hz, 1H), 8.07 (d, J=1.01 Hz, 1H), 8.10-8.16 (m, 2H), 8.19 (d, J=8.59 Hz, 1H), 8.31 (d, J=2.27 Hz, 1H), 8.60 (d, J=2.53 Hz, 1H). MS (ES+): m/z=347.01/349.03 (100/68) [MH+].
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
C(/[N:14]=[CH:15]/[C:16]1[CH:25]=[C:24]2[C:19]([CH:20]=[CH:21][C:22]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[N:23]2)=[CH:18][CH:17]=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl[C:33]1[C:38]([Cl:39])=[N:37][CH:36]=[CH:35][N:34]=1>C1COCC1>[Cl:39][C:38]1[C:33]([CH:15]([C:16]2[CH:25]=[C:24]3[C:19]([CH:20]=[CH:21][C:22]([C:26]4[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=4)=[N:23]3)=[CH:18][CH:17]=2)[NH2:14])=[N:34][CH:35]=[CH:36][N:37]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)/N=C/C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
Step Two
Name
Quantity
5.61 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The blue solution was stirred for 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rbf fitted with a thermocouple
CUSTOM
Type
CUSTOM
Details
The flask was degassed
ADDITION
Type
ADDITION
Details
filled with nitrogen
ADDITION
Type
ADDITION
Details
THF (150 mL) was added
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved
ADDITION
Type
ADDITION
Details
1.0 M of HMDS sodium salt in THF (39.2 mL) was added within 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased slightly to −3° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl/water (200 mL)
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) was added
CUSTOM
Type
CUSTOM
Details
the aqueous phase was removed
WASH
Type
WASH
Details
The organic layer was washed with water (200 mL×2) and brine (200 mL)
ADDITION
Type
ADDITION
Details
Concentrated HCl (10 mL) and water (200 mL) were added
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 0.1 M HCl (30 mL)
WASH
Type
WASH
Details
The aqueous was washed with EtOAc (2×)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil which

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C(N)C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.94 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.